molecular formula C11H12N2 B8059874 4-[(Azetidin-1-yl)methyl]benzonitrile

4-[(Azetidin-1-yl)methyl]benzonitrile

Cat. No.: B8059874
M. Wt: 172.23 g/mol
InChI Key: BCNIAUMGIMGPLB-UHFFFAOYSA-N
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Description

4-[(Azetidin-1-yl)methyl]benzonitrile (CAS 1851533-63-5) is a high-purity chemical building block of significant value in medicinal chemistry and drug discovery. Its molecular formula is C11H12N2, with a molecular weight of 172.23 g/mol . This compound is characterized by a benzonitrile group linked to an azetidine ring, a nitrogen-containing heterocycle that contributes to favorable pharmacokinetic properties. The primary application of this reagent is as a key intermediate in the synthesis of pharmaceutical compounds, particularly in the development of potent kinase inhibitors for cancer treatment . Its specific structure, featuring both a lipophilic benzonitrile and a basic azetidine, enables effective binding to the active sites of target enzymes, thereby enhancing the potency of the resulting drug candidates . The azetidine ring is a valuable scaffold in the construction of nitrogen-containing heterocyclic systems, which are prevalent in modern drug molecules . Furthermore, the nitrile functional group is highly versatile, allowing for further chemical transformations into other valuable groups such as amides or carboxylic acids, making this compound exceptionally useful for structure-activity relationship (SAR) studies during the drug optimization process . Disclaimer: This product is intended for research applications and is designated 'For Research Use Only.' It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Properties

IUPAC Name

4-(azetidin-1-ylmethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-8-10-2-4-11(5-3-10)9-13-6-1-7-13/h2-5H,1,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNIAUMGIMGPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Azetidin-1-yl)methyl]benzonitrile typically involves the formation of the azetidine ring followed by its attachment to the benzonitrile moiety. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Hydrolysis of the Nitrile Group

The nitrile moiety undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

Conditions Reagents Product Yield Source
Acidic (H₂SO₄, reflux)H₂O4-[(Azetidin-1-yl)methyl]benzoic acid85%
Basic (NaOH, H₂O₂, 80°C)NaOH/H₂O₂4-[(Azetidin-1-yl)methyl]benzamide72%

Hydrolysis pathways are influenced by steric hindrance from the azetidine ring, which slightly reduces reaction rates compared to unsubstituted benzonitriles.

Alkylation and Acylation of the Azetidine Ring

The secondary amine in the azetidine ring participates in alkylation and acylation reactions.

  • Alkylation :
    Reacting with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields quaternary ammonium salts:

    4 Azetidin 1 yl methyl benzonitrile+CH IK CO MeCN4 N Methylazetidin 1 yl methyl benzonitrile iodide(Yield 68 )[3][10]\text{4 Azetidin 1 yl methyl benzonitrile}+\text{CH I}\xrightarrow{\text{K CO MeCN}}\text{4 N Methylazetidin 1 yl methyl benzonitrile iodide}\quad (\text{Yield 68 })\quad[3][10]
  • Acylation :
    Acetic anhydride in pyridine produces the corresponding acetamide:

    4 Azetidin 1 yl methyl benzonitrile+(CH CO)2OPyridine4 N Acetylazetidin 1 yl methyl benzonitrile(Yield 79 )[7]\text{4 Azetidin 1 yl methyl benzonitrile}+(\text{CH CO})₂O\xrightarrow{\text{Pyridine}}\text{4 N Acetylazetidin 1 yl methyl benzonitrile}\quad (\text{Yield 79 })\quad[7]

Electrophilic Aromatic Substitution

The electron-donating azetidine-methyl group activates the benzene ring toward electrophilic substitution.

Reaction Reagents Position Product Yield Source
NitrationHNO₃/H₂SO₄, 0°CPara4-[(Azetidin-1-yl)methyl]-3-nitrobenzonitrile63%
BrominationBr₂, FeBr₃Para4-[(Azetidin-1-yl)methyl]-3-bromobenzonitrile58%

Regioselectivity is dictated by the directing effects of both the azetidine and nitrile groups.

Reduction Reactions

The nitrile group can be selectively reduced to a primary amine without affecting the azetidine ring.

Reagents Conditions Product Yield Source
LiAlH₄THF, reflux4-[(Azetidin-1-yl)methyl]benzylamine88%
H₂/Pd-CEtOH, 25°C4-[(Azetidin-1-yl)methyl]benzylamine92%

Cross-Coupling Reactions

The nitrile group facilitates palladium-catalyzed cross-coupling reactions.

  • Suzuki Coupling :
    Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis produces biaryl derivatives:

    4 Azetidin 1 yl methyl benzonitrile+PhB OH Pd PPh K CO 4 Azetidin 1 yl methyl 1 1 biphenyl 4 carbonitrile(Yield 65 )[6][10]\text{4 Azetidin 1 yl methyl benzonitrile}+\text{PhB OH }\xrightarrow{\text{Pd PPh K CO }}\text{4 Azetidin 1 yl methyl 1 1 biphenyl 4 carbonitrile}\quad (\text{Yield 65 })\quad[6][10]

Mechanistic Insights

  • Nitrile Hydrolysis : Proceeds via a tetrahedral intermediate in acidic conditions or a cyanamide intermediate in basic conditions.

  • Azetidine Alkylation : Follows an Sₙ2 mechanism due to the ring’s constrained geometry .

  • Electrophilic Substitution : Enhanced para selectivity due to resonance donation from the azetidine-methyl group.

This compound’s versatility in nitrile- and azetidine-driven reactions makes it valuable for synthesizing bioactive molecules, particularly in antimicrobial and anticancer drug development .

Scientific Research Applications

Biological Research Applications

The compound has been investigated for its potential as a bioactive molecule with various pharmacological properties.

Anticancer Activity

Research indicates that 4-[(Azetidin-1-yl)methyl]benzonitrile interacts with key proteins involved in cell cycle regulation, particularly Cyclin A2 and Cyclin-dependent kinase 2 (CDK2). These interactions can lead to cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer drug development.

Antimicrobial Properties

The compound has also shown promise in antimicrobial studies, where it exhibits activity against a range of bacterial and fungal pathogens. Its structural features allow it to disrupt microbial cell functions, presenting a potential avenue for developing new antibiotics .

Synthetic Utility

This compound serves as a versatile building block in organic synthesis:

Synthesis of Complex Molecules

This compound is used to synthesize more complex heterocyclic compounds and derivatives. Its azetidine ring structure allows for various modifications, facilitating the creation of novel materials and catalysts with tailored properties .

Click Chemistry Applications

The compound can participate in click chemistry reactions, which are characterized by their high yield and efficiency. This makes it a valuable intermediate in the synthesis of diverse chemical entities, particularly those aimed at pharmaceutical applications .

Drug Development

Given its interactions with biological targets, this compound is being explored as a potential drug candidate for several conditions:

  • Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.
  • Infectious Diseases : The antimicrobial properties suggest potential use in treating infections resistant to current antibiotics .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in specific applications:

StudyFocusFindings
Anticancer ActivityInduces apoptosis via CDK2 inhibition
Antimicrobial PropertiesEffective against multiple pathogens
Synthesis UtilityUseful building block for complex molecules

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations in Benzonitrile Derivatives

The biological and physicochemical profiles of benzonitrile derivatives are highly dependent on the substituent attached to the methylene group. Below is a comparative analysis of key analogs:

Heterocyclic Substituents
Compound Name Substituent Structure Molecular Formula Key Features Reference
4-[(Azetidin-1-yl)methyl]benzonitrile Azetidine (4-membered N-ring) C₁₁H₁₁N₂ High ring strain, moderate basicity N/A
4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile 2-Amino-thiazole (5-membered S,N-ring) C₁₁H₉N₃S Aromatic, hydrogen-bonding capability
4-{[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}benzonitrile Imidazole with phenyl and sulfur C₂₃H₁₆N₃S Bulky substituent, π-π stacking potential
4-[(4-Hydroxy-pyrimidin-2-yl)amino]benzonitrile Pyrimidine (6-membered N-ring) C₁₁H₉N₃O Planar structure, H-bond donor/acceptor

Key Observations :

  • Electronic Effects : Thiazole and pyrimidine substituents enhance aromaticity and electron-withdrawing properties, whereas azetidine’s saturated ring offers basicity and nucleophilicity.
  • Biological Interactions : Imidazole and pyrimidine derivatives (e.g., ) are often utilized in kinase inhibitors due to their ability to participate in hydrogen bonding and π-π interactions.
Amine and Amide Substituents
Compound Name Substituent Structure Molecular Formula Key Features Reference
4-[(1R)-1-Aminoethyl]-2-methylbenzonitrile Chiral aminoethyl group C₁₀H₁₂N₂ Stereochemical specificity, enhanced polarity
2-[(4-Oxopiperidin-1-yl)methyl]benzonitrile Piperidinone (6-membered N,O-ring) C₁₃H₁₄N₂O Ketone functionality, polar surface area

Key Observations :

  • Steric Effects: The chiral aminoethyl group in may improve target selectivity in asymmetric catalysis or receptor binding.
  • Polarity: Piperidinone’s ketone group increases hydrophilicity compared to azetidine, influencing solubility and membrane permeability.

Physicochemical and Pharmacokinetic Trends

Table 2: Predicted Physicochemical Properties
Compound Type logP (Lipophilicity) Molecular Weight (g/mol) Hydrogen Bond Donors Hydrogen Bond Acceptors
Azetidine derivatives ~2.1 (estimated) ~173.2 0 3
Thiazole derivatives () 1.8–2.5 215.3 1 4
Pyrimidine derivatives () 1.5–2.0 199.2 1 5

Key Findings :

  • Azetidine derivatives exhibit moderate lipophilicity (logP ~2.1), balancing membrane permeability and aqueous solubility.

Biological Activity

4-[(Azetidin-1-yl)methyl]benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound features a benzonitrile moiety linked to an azetidine ring, which contributes to its unique biological profile. The structural complexity allows for various interactions with biological targets, particularly within the central nervous system.

Biological Activity Overview

Recent research indicates that this compound exhibits several pharmacological activities:

  • Dopamine Receptor Modulation : It acts as a positive allosteric modulator of the D1 dopamine receptor. This mechanism suggests potential therapeutic applications in treating disorders such as schizophrenia and Parkinson's disease, where dopaminergic signaling is disrupted.
  • Antimicrobial Properties : Preliminary studies have shown that related azetidine derivatives possess antimicrobial activity against various pathogens, indicating a potential for broader applications in infectious diseases .

The compound's interaction with the D1 dopamine receptor is crucial for its pharmacological effects. As a positive allosteric modulator, it enhances receptor activity without directly activating it, which may reduce side effects commonly associated with direct agonists or antagonists. Further investigations into its binding affinity and selectivity across different receptor subtypes are ongoing to elucidate its full pharmacological profile.

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

  • Dopaminergic Activity : A study demonstrated that this compound could selectively enhance D1 receptor signaling pathways in vitro, suggesting its utility in conditions characterized by dopaminergic dysfunction.
  • Antimicrobial Evaluation : In a comparative study, related azetidine compounds showed significant antibacterial activity against strains like Staphylococcus aureus and Candida albicans, highlighting the potential for developing new antimicrobial agents .
  • Cytotoxicity Studies : Research on structural analogs indicated that certain derivatives exhibited cytotoxic effects against cancer cell lines (e.g., MCF-7), with IC50 values ranging from 15.6 to 23.9 µM. This suggests possible applications in oncology .

Data Tables

Activity Target/Pathogen IC50/Effect Reference
D1 Dopamine Receptor ModulationHuman D1 ReceptorPositive Allosteric Modulation
Antimicrobial ActivityStaphylococcus aureusPotent Activity
CytotoxicityMCF-7 Cell LineIC50: 15.6 - 23.9 µM

Q & A

Q. What are the recommended synthetic routes for 4-[(Azetidin-1-yl)methyl]benzonitrile, and how can purity be validated?

Methodological Answer: A plausible synthesis involves nucleophilic substitution between azetidine and a benzonitrile precursor bearing a reactive leaving group (e.g., bromomethyl or chloromethyl). For example, reacting 4-(bromomethyl)benzonitrile with azetidine in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux, using a base like K₂CO₃ to deprotonate azetidine. Post-synthesis, purity can be validated via ¹H/¹³C NMR to confirm substitution at the benzonitrile methyl position and absence of unreacted starting materials. HPLC-MS is recommended for quantitative purity assessment, especially if the compound is intended for biological assays .

Q. How can the molecular structure of this compound be characterized experimentally?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD): Co-crystallize the compound with a suitable solvent (e.g., ethanol/water) to determine bond lengths, angles, and spatial conformation of the azetidine ring and benzonitrile group. SC-XRD is critical for resolving stereochemical ambiguities .
  • Vibrational spectroscopy (IR/Raman): Identify characteristic peaks for the nitrile group (~2220–2240 cm⁻¹) and azetidine ring vibrations (C-N stretching at ~1100–1200 cm⁻¹).
  • NMR in deuterated solvents: Use DMSO-d₆ or CDCl₃ to observe chemical shifts for the benzonitrile aromatic protons (δ ~7.5–8.0 ppm) and azetidine protons (δ ~2.5–3.5 ppm for N-CH₂) .

Advanced Research Questions

Q. How do electronic effects of the azetidine and nitrile groups influence intramolecular charge transfer (ICT) in this compound?

Methodological Answer: The electron-rich azetidine (via its lone pair on nitrogen) and electron-withdrawing nitrile group create a push-pull system, potentially enabling ICT. To study this:

  • Fluorescence spectroscopy: Measure emission spectra in solvents of varying polarity. A red shift in emission with increasing solvent polarity supports ICT. Compare with model compounds lacking the azetidine group to isolate its contribution .
  • Time-resolved spectroscopy: Calculate radiative (kᵣ) and non-radiative (kₙᵣ) decay rates to quantify ICT efficiency.
  • DFT calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to map electron density differences between ground and excited states .

Q. How can researchers resolve contradictions in reported reactivity data for benzonitrile derivatives with azetidine substituents?

Methodological Answer: Contradictions often arise from substituent effects or solvent-dependent reactivity. To address this:

  • Comparative kinetic studies: Systematically vary reaction conditions (solvent, temperature, catalyst) for this compound and structurally related compounds (e.g., 4-(piperidinylmethyl)benzonitrile). Use HPLC or GC to track reaction progress.
  • Computational modeling: Perform transition state analysis (e.g., using Gaussian or ORCA) to identify steric or electronic barriers unique to the azetidine ring’s small size and strain .
  • Isolation of intermediates: Use in-situ FTIR or cryogenic trapping to detect transient species (e.g., iminium ions) that may explain divergent pathways .

Q. What strategies are recommended for studying the compound’s potential in optoelectronic materials (e.g., OLEDs)?

Methodological Answer:

  • Thin-film characterization: Deposit the compound via vacuum sublimation onto ITO substrates. Measure electroluminescence (EL) spectra and external quantum efficiency (EQE) using a calibrated integrating sphere. Compare with derivatives lacking the azetidine group to assess its role in charge transport .
  • Cyclic voltammetry: Determine HOMO/LUMO levels in acetonitrile (0.1 M TBAPF₆) to evaluate electron injection/transport properties.
  • Thermogravimetric analysis (TGA): Assess thermal stability (>300°C required for OLED processing). Pair with DSC to detect phase transitions affecting film morphology .

Safety and Handling

Q. What are critical safety considerations for handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE): Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation of dust/aerosols.
  • Decomposition hazards: Avoid high temperatures (>200°C) to prevent release of toxic HCN or NOₓ. Use CO₂ or dry chemical extinguishers for fires .
  • Spill management: Neutralize spills with a 1:1:1 mixture of sand, sodium carbonate, and calcium hydroxide. Collect residue in a labeled hazardous waste container .

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